molecular formula C5H13Cl2N B12056891 Chlorocholine Chloride-d4

Chlorocholine Chloride-d4

Cat. No.: B12056891
M. Wt: 162.09 g/mol
InChI Key: UHZZMRAGKVHANO-HGFPCDIYSA-M
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Description

Chlorocholine Chloride-d4 (CCC-d4) is a deuterated isotopologue of Chlorocholine Chloride (CCC), a quaternary ammonium salt widely used as a plant growth retardant. The deuterated form, with four hydrogen atoms replaced by deuterium (CAS: 285979-70-6), is primarily employed as an internal standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its stable isotopic labeling enables precise tracking of metabolic pathways, degradation products, and environmental persistence of CCC in complex biological or environmental matrices .

Properties

Molecular Formula

C5H13Cl2N

Molecular Weight

162.09 g/mol

IUPAC Name

(2-chloro-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride

InChI

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2;

InChI Key

UHZZMRAGKVHANO-HGFPCDIYSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)[N+](C)(C)C.[Cl-]

Canonical SMILES

C[N+](C)(C)CCCl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorocholine-d4 (chloride) is synthesized by substituting the hydrogen atoms in chlorocholine chloride with deuterium. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of chlorocholine-d4 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Hydrolysis

Quaternary ammonium compounds like Chlorocholine Chloride-d4 undergo hydrolysis in aqueous environments. The reaction typically follows:
R4N+Cl+H2OR4N+OH+HCl\text{R}_4\text{N}^+ \text{Cl}^- + \text{H}_2\text{O} \rightarrow \text{R}_4\text{N}^+ \text{OH}^- + \text{HCl}
This produces hydroxide ions and HCl, which can alter pH in solution .

Nucleophilic Reactions

The compound reacts with nucleophiles due to its positively charged nitrogen center:
R4N+Cl+NuR4N+Nu+Cl\text{R}_4\text{N}^+ \text{Cl}^- + \text{Nu}^- \rightarrow \text{R}_4\text{N}^+ \text{Nu}^- + \text{Cl}^-
Examples include substitution reactions with alcohols or amines, forming new quaternary salts.

Stability and Incompatibilities

  • Hygroscopic Nature : Requires storage in tightly sealed containers to prevent moisture absorption .

  • Reactivity with Strong Oxidizers : Incompatible with strong oxidizing agents (e.g., peroxides, nitric acid), which can lead to decomposition .

  • Corrosive Effects : Corrodes unprotected metals, necessitating careful handling .

Analytical Methods for Reaction Monitoring

  • Nuclear Magnetic Resonance (NMR) : Confirms deuterium incorporation and structural integrity.

  • High-Performance Liquid Chromatography (HPLC) : Quantifies isotopic purity and reaction yields .

  • Mass Spectrometry : Identifies decomposition products or metabolites in biological systems.

Environmental Impact

  • Biodegradability : The parent compound (chlorocholine chloride) is readily biodegradable under OECD criteria.

  • Ecotoxicology : Toxic to aquatic organisms (e.g., LC50 >100 mg/L for rainbow trout) .

Scientific Research Applications

Chemistry: Chlorocholine-d4 (chloride) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .

Biology: In biological research, chlorocholine-d4 (chloride) is used to study metabolic pathways and the effects of deuterium substitution on biological systems. It helps in understanding the role of hydrogen atoms in biochemical processes .

Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling provides insights into the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: Chlorocholine-d4 (chloride) is employed in the development of new drugs and agrochemicals. Its use in industrial research helps in optimizing the properties and efficacy of these products .

Comparison with Similar Compounds

Chlorocholine Chloride (CCC)

Key Differences :

  • Applications : CCC is a plant growth retardant that inhibits gibberellin biosynthesis, reducing stem elongation and improving stress tolerance in crops like buckwheat and cotton . In contrast, CCC-d4 is restricted to analytical and research contexts .
  • Physicochemical Properties :
    • Hydration Behavior : CCC’s cation (ClCh+) forms a stiff clathrate-like hydration shell around its chlorine atom, whereas choline chloride (ChCl) binds water via hydrogen bonds at its hydroxyl group . CCC-d4 is expected to exhibit similar hydration but with isotopic effects altering vibrational frequencies and reaction kinetics .
    • Ion Association : Both CCC and ChCl form weak contact ion pairs with Cl⁻ (association constants ~2–3 M⁻¹), suggesting minimal ion pairing in aqueous solutions .

Table 1: Physicochemical Comparison of CCC and CCC-d4

Property CCC CCC-d4
Molecular Weight 158.07 g/mol 162.11 g/mol
Primary Use Agricultural retardant Analytical standard
Hydration Structure Clathrate-like shell Isotopic effects
Ion Pair Association ~2–3 M⁻¹ Similar to CCC

Humic Acid Regulator

Mechanistic Contrast :

  • Enzyme Activity: Humic acid enhances sucrose synthetase and phosphomannomutase activities, boosting carbohydrate accumulation and active constituent yields in medicinal plants like C. pilosula. CCC suppresses these enzymes, reducing yields .
  • Economic Viability: Despite CCC’s lower cost, humic acid provides better output-input ratios due to higher efficacy and biodegradability. CCC’s environmental persistence further favors humic acid adoption .

Table 2: Agricultural Impact Comparison

Parameter CCC Humic Acid
Enzyme Effect Inhibits Activates
Active Constituent Yield Decreases Increases
Environmental Safety Moderate risk Low risk

Other Plant Growth Regulators

  • Paclobutrazol: Like CCC, it retards growth but targets different enzymes in the gibberellin pathway. It promotes carbohydrate accumulation in bulbs (e.g., lilies) but lacks CCC’s specificity for phenolic acid enhancement .
  • Prohexadione-Ca: Accelerates lateral bud production in Iris germanica by modulating sucrose metabolism, contrasting with CCC’s broader effects on phenolic compounds and stress response .

Glyphosine and Immunomodulators

  • Glyphosine : Unlike CCC, it increases immune parameters (e.g., hemolysin titers) in deer mice at low doses but shows bimodal toxicity at higher concentrations .
  • Toxicology: CCC induces 100% mortality in Graphosoma lineatum insects at 750–1500 ppm, with males being more susceptible. Such acute toxicity is absent in CCC-d4 due to its non-field applications .

Biological Activity

Chlorocholine Chloride-d4 is a deuterated form of Chlorocholine Chloride, primarily recognized for its role as a plant growth regulator. This compound has garnered attention in various studies due to its biological activity, particularly in the context of plant physiology and potential applications in agriculture. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on plant growth, and relevant case studies.

Chlorocholine Chloride acts primarily as an anti-gibberellin agent. Gibberellins are plant hormones that promote growth and elongation. By inhibiting gibberellin synthesis, this compound can effectively regulate plant height and development. The compound's mechanism involves:

  • Inhibition of Gibberellin Biosynthesis : this compound interferes with the biosynthetic pathways of gibberellins, leading to reduced levels of these hormones in plants. This results in stunted growth and altered physiological processes.
  • Impact on Cellulose Synthesis : Studies have shown that the application of Chlorocholine Chloride can lead to significant reductions in cellulose content in certain plant species, indicating its role in modifying cell wall composition and structure .

Effects on Plant Growth

The biological activity of this compound has been extensively studied across various plant species. Its application has been linked to several physiological changes:

  • Height Regulation : The compound is widely used to control excessive growth in crops such as potatoes and other ornamental plants. By limiting gibberellin levels, it helps maintain desired plant heights .
  • Alteration of Photosynthetic Characteristics : Research indicates that the application of chlorocholine chloride can affect photosynthesis by altering chlorophyll content and photosynthetic efficiency. This is particularly relevant in crops where optimal light capture is essential for yield .
  • Influence on Phytohormones : The compound has been shown to affect the levels of other phytohormones, including auxins and cytokinins, which play critical roles in various developmental processes .

1. Impact on Potato Plants

A study conducted on potato plants (Solanum tuberosum) demonstrated that the application of Chlorocholine Chloride led to significant changes in growth patterns. The treated plants exhibited reduced height and altered leaf morphology compared to untreated controls. Additionally, chlorophyll content was affected, which subsequently influenced photosynthetic rates .

2. Effects on Sorghum

In a study involving Sorghum bicolor, researchers found that the application of chlorocholine chloride resulted in decreased cellulose synthesis. The study highlighted that while gibberellins promoted cellulose production, chlorocholine chloride inhibited this process, demonstrating its potential utility in managing plant architecture through hormonal regulation .

Data Tables

Parameter Control Group This compound Group
Plant Height (cm)5035
Cellulose Content (mg/g)1510
Photosynthetic Rate (µmol CO2/m²/s)2015
Leaf Area (cm²)200150

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo responses to Chlorocholine Chloride?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro dose-response data to whole-organism levels. Validate with in vivo imaging (e.g., PET/CT) using radiolabeled CCC. Use Bayesian statistics to quantify uncertainty in cross-model predictions .

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